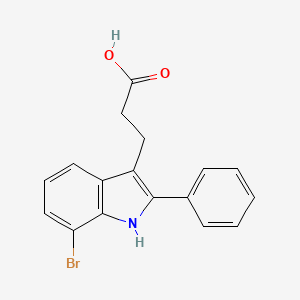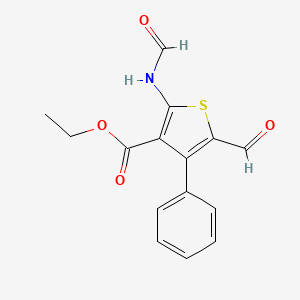![molecular formula C18H16N4O4 B2850259 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034327-29-0](/img/structure/B2850259.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is an intriguing chemical compound characterized by the presence of multiple functional groups, including furanyl, pyrazolyl, and oxobenzoxazolyl structures. These intricate moieties contribute to its unique properties and potential applications across various scientific fields. In this article, we delve into the synthesis, reactions, scientific applications, and comparative analysis of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves a multi-step process:
Step 1 Synthesis of Intermediate Compounds: - Begin with the synthesis of 4-(furan-2-yl)-1H-pyrazole and 2-oxobenzo[d]oxazol-3(2H)-one separately using known methods.
Step 2 Coupling Reaction: - Combine the intermediates through a coupling reaction, involving reagents such as ethylamine or its derivatives, under controlled conditions to form the desired compound.
Reaction Conditions: - Maintain specific temperatures (typically 50-80°C), solvents like DMF (dimethylformamide) or THF (tetrahydrofuran), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial-scale production may involve automated systems to optimize reaction efficiency. Using continuous-flow reactors and high-throughput techniques, manufacturers can produce large quantities of the compound with high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various chemical reactions:
Oxidation: - Typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to derivatives with altered electronic properties.
Reduction: - Reduction reactions using agents like sodium borohydride or lithium aluminium hydride result in reduced forms with potential alterations in biological activity.
Substitution: - Nucleophilic or electrophilic substitution reactions can be facilitated by reagents such as halogens or nitriles, producing a variety of substituted analogs.
Common Reagents and Conditions
Oxidation: - Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: - Sodium borohydride, lithium aluminium hydride, ethanol or THF as solvents.
Substitution: - Halogens (e.g., chlorine, bromine), nitriles, DMF or acetonitrile as solvents.
Major Products Formed
Oxidation Products: - Oxidized derivatives with altered furanyl or pyrazolyl structures.
Reduction Products: - Reduced forms affecting the pyrazole or oxazolone rings.
Substitution Products: - Varied substituted analogs with different functional groups enhancing or altering biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a valuable scaffold for designing novel molecules in synthetic chemistry, enabling the exploration of structure-activity relationships and optimization of chemical properties.
Biology
In biological research, it acts as a tool for studying enzyme interactions and molecular pathways due to its ability to bind selectively to specific proteins or enzymes.
Medicine
Potential applications in medicinal chemistry include drug development for targeting specific diseases. Its unique structure allows for the design of analogs with improved pharmacokinetics and pharmacodynamics.
Industry
Industrially, the compound finds use in materials science for developing new polymers, dyes, or agrochemicals, leveraging its diverse reactivity and stability.
Wirkmechanismus
The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects involves binding to molecular targets such as enzymes or receptors. Its multiple functional groups facilitate interactions with various active sites, modulating biological pathways and influencing cellular processes. The specific pathways and targets depend on the context of its application, whether in biological assays or therapeutic development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Uniqueness
Compared to these similar compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibits unique properties due to the presence of the furan ring, which imparts distinct electronic and steric effects. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in diverse scientific research areas.
This comprehensive analysis showcases the multifaceted nature of this compound, highlighting its synthesis, reactions, applications, and unique attributes in comparison to similar compounds.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17(12-22-14-4-1-2-5-16(14)26-18(22)24)19-7-8-21-11-13(10-20-21)15-6-3-9-25-15/h1-6,9-11H,7-8,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDJNVKMSMITCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)
![2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2850178.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2850180.png)
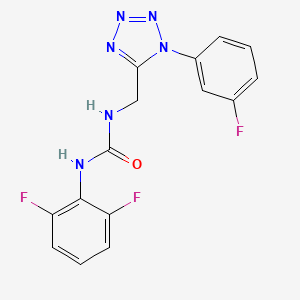
![(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2850186.png)
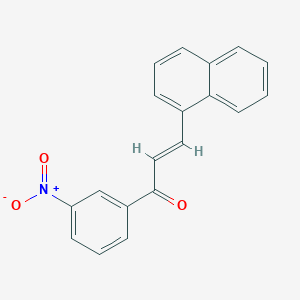
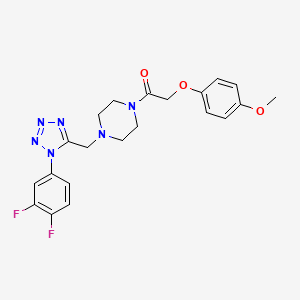
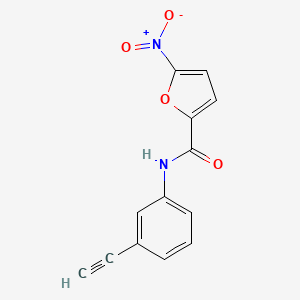
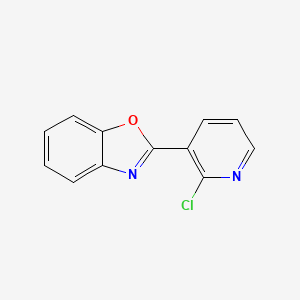
![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)
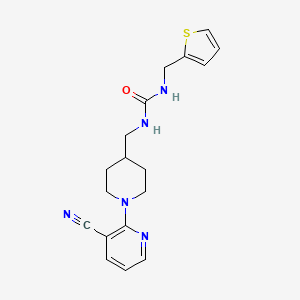
![N-(2,6-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2850196.png)
